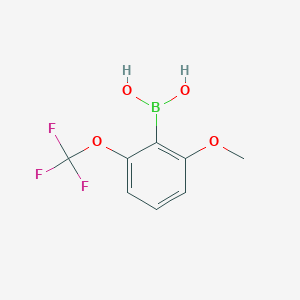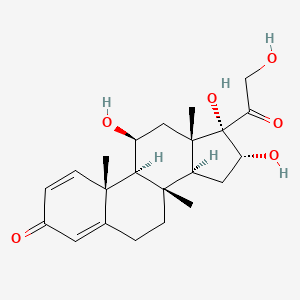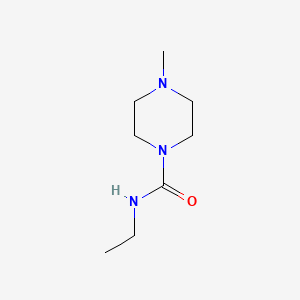![molecular formula C26H29NO2 B13414354 4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol is a complex organic compound with the molecular formula C26H29NO2 and a molecular weight of 387.514 g/mol . This compound is known for its unique structure, which includes a phenol group, a diethylamino group, and an ethoxy group, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol typically involves the reaction of 4-(diethylamino)salicylaldehyde with 4-aminoacetophenone in ethanol. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction would yield alcohols.
科学研究应用
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
作用机制
The mechanism of action of 4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the diethylamino group can engage in electrostatic interactions with negatively charged sites on proteins or enzymes . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
- (E)-1-(4-(4-(Diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone
Uniqueness
4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol is unique due to its combination of a phenol group, a diethylamino group, and an ethoxy group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific applications.
属性
分子式 |
C26H29NO2 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
4-[(Z)-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol |
InChI |
InChI=1S/C26H29NO2/c1-3-27(4-2)18-19-29-25-16-12-23(13-17-25)26(20-21-8-6-5-7-9-21)22-10-14-24(28)15-11-22/h5-17,20,28H,3-4,18-19H2,1-2H3/b26-20- |
InChI 键 |
VRHMNFMTRFMZTJ-QOMWVZHYSA-N |
手性 SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=CC=C2)/C3=CC=C(C=C3)O |
规范 SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)
![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
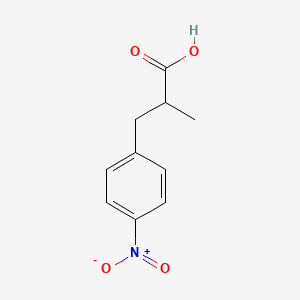
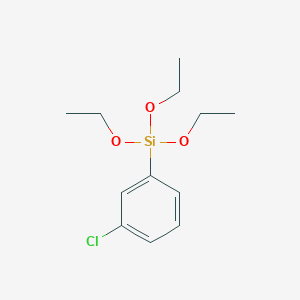
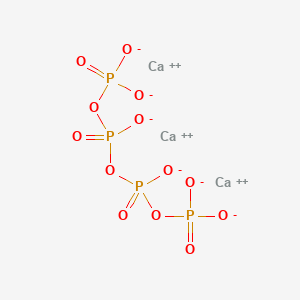

![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt](/img/structure/B13414311.png)
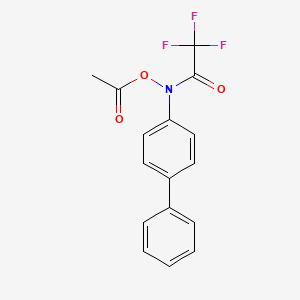
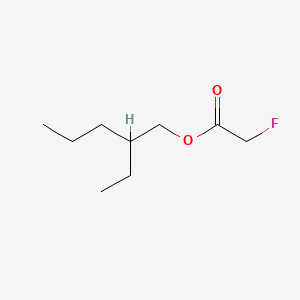
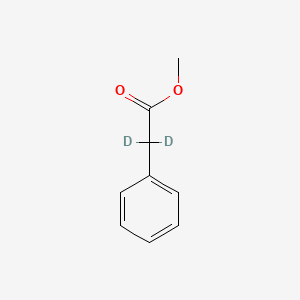
![Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13414333.png)
